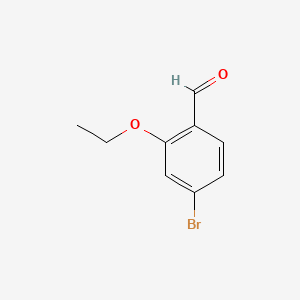

4-Bromo-2-ethoxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

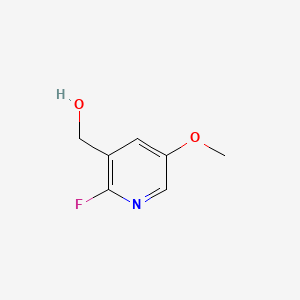

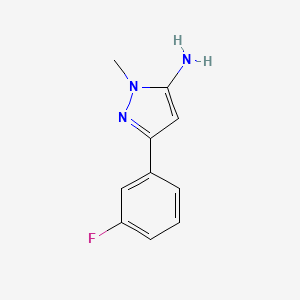

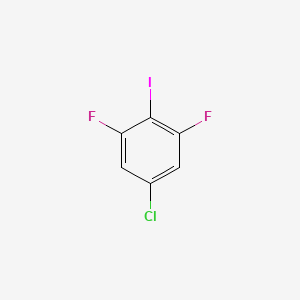

4-Bromo-2-ethoxybenzaldehyde is a chemical compound with the CAS Number: 1094546-99-2 . It has a molecular weight of 229.07 . The IUPAC name for this compound is 4-bromo-2-ethoxybenzaldehyde . It is a building block used in organic synthesis .

Molecular Structure Analysis

The InChI code for 4-Bromo-2-ethoxybenzaldehyde is 1S/C9H9BrO2/c1-2-12-9-5-8 (10)4-3-7 (9)6-11/h3-6H,2H2,1H3 . The InChI key is RCLVJRISTAVSBL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4-Bromo-2-ethoxybenzaldehyde is a solid at room temperature . It has a predicted boiling point of 301.8±27.0 °C and a predicted density of 1.451±0.06 g/cm3 .Applications De Recherche Scientifique

Synthesis and Chemical Applications

4-Bromo-2-ethoxybenzaldehyde is a versatile compound used extensively in organic synthesis. The compound serves as a precursor for various chemical reactions and transformations. For instance, it has been employed in the synthesis of Methyl 4-Bromo-2-methoxybenzoate through a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, and esterification, showcasing its utility in complex organic synthesis pathways (Chen Bing-he, 2008).

Additionally, the compound has been highlighted for its role in the advancement of bromovinyl aldehyde chemistry, especially under palladium-catalyzed conditions. This signifies its importance in constructing a wide array of compounds with potential biological, medicinal, and material applications (Munmun Ghosh & J. Ray, 2017).

Sensor Development and Material Science

4-Bromo-2-ethoxybenzaldehyde has also found applications in sensor development and material science. A study demonstrates its use in the creation of a multifunctional probe capable of simultaneous monitoring of various ions like Cu2+, Al3+, and Ca2+ in living cells and zebrafish. This probe, crafted by integrating 4-bromo-2-hydroxybenzaldehyde with other compounds, offers an innovative approach to ion detection in biological systems (Gang Zhao et al., 2019).

Vibrational Dynamics and Spectroscopy

The compound's role extends into the study of vibrational dynamics and spectroscopy. Research delving into the vibrational dynamics of 4-ethoxybenzaldehyde has shed light on its behavior in the solid state, further contributing to our understanding of molecular dynamics and interactions in materials (P. Ribeiro-Claro et al., 2021).

Liquid Crystals and Schiff Base Ligands

Moreover, 4-Bromo-2-ethoxybenzaldehyde has been utilized in the synthesis of Schiff base ligands, which are integral to the structural and spectroscopic studies of certain complexes. These complexes, stabilized by various intermolecular interactions, hold significance in fields ranging from material science to molecular chemistry (V. Mirkhani et al., 2010).

Safety and Hazards

4-Bromo-2-ethoxybenzaldehyde has been classified as a GHS07 compound . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

4-Bromo-2-ethoxybenzaldehyde is an organic compound used as a building block in organic synthesis

Mode of Action

It is known that benzaldehyde derivatives can undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Result of Action

It has been reported that it can be used to synthesize γ-secretase modulator biib042 .

Propriétés

IUPAC Name |

4-bromo-2-ethoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLVJRISTAVSBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718407 |

Source

|

| Record name | 4-Bromo-2-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1094546-99-2 |

Source

|

| Record name | 4-Bromo-2-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-Aminophenoxy)phenyl]boronic acid](/img/structure/B581205.png)

![4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B581210.png)